![molecular formula C22H28N2O3S B2802342 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-71-2](/img/structure/B2802342.png)
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule featuring a blend of bicyclic and pyrrolidine structures. With its intricate and specific structure, it has become a focal point in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The presence of both aromatic and non-aromatic systems within its structure adds a layer of chemical versatility, allowing it to engage in a variety of chemical reactions.
Applications De Recherche Scientifique
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione finds applications in various fields of scientific research:
Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Acts as a potential ligand in biochemical assays to study enzyme and receptor interactions.
Medicine: : Investigated for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Industry: : Employed in the development of novel materials and polymers due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is typically achieved through multi-step organic synthesis. The synthetic route often begins with the formation of the azabicyclo[3.2.1]octane core, which is then further functionalized through a series of reactions including acylation, sulfonation, and cyclization. The critical steps generally involve:
Formation of the azabicyclo[3.2.1]octane ring system via an intramolecular cyclization.
Introduction of the 4-(isopropylthio)phenyl group through a Friedel-Crafts acylation.
Final functionalization to obtain the pyrrolidine-2,5-dione structure.
Industrial Production Methods
On an industrial scale, the production of such a compound would necessitate optimized reaction conditions to ensure high yield and purity. This involves precise control over temperature, pressure, and pH, along with the utilization of high-efficiency catalysts and solvents. Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized to introduce additional functional groups or to alter its oxidation state.
Reduction: : Reduction reactions may be used to modify its chemical structure or to reduce double bonds.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Typical reagents involved in the reactions of this compound include:
Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: include halogens for halogenation reactions or nucleophiles like amines.
Major Products
The primary products formed from these reactions vary based on the specific conditions employed but often include:
Hydroxylated derivatives from oxidation reactions.
Reduced bicyclic systems.
Substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of this compound is deeply rooted in its ability to interact with biological macromolecules. It often exerts its effects by:
Binding to specific receptors or enzymes, altering their activity.
Modulating signaling pathways within cells.
Inhibiting or activating molecular targets, such as neurotransmitter transporters or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1R,5S)-8-(2-(4-(methylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Differentiated by the presence of a methylthio group instead of an isopropylthio group.
1-((1R,5S)-8-(2-(4-(ethylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Contains an ethylthio group, offering a slight variation in chemical reactivity and biological activity.
Uniqueness
What sets 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione apart is its isopropylthio substituent, which provides unique steric and electronic properties. This uniqueness affects its binding affinity, selectivity, and overall biological efficacy, making it a compound of high interest for further study and application.
That's a lot to unpack, right? It's fascinating how one compound can have such a complex and varied role in science and industry
Propriétés
IUPAC Name |
1-[8-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)28-19-7-3-15(4-8-19)11-22(27)23-16-5-6-17(23)13-18(12-16)24-20(25)9-10-21(24)26/h3-4,7-8,14,16-18H,5-6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQWVRKUYVKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
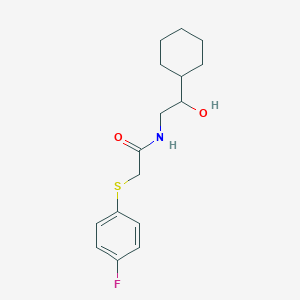
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2802262.png)

![4-({6-bromo-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)
![1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2802266.png)
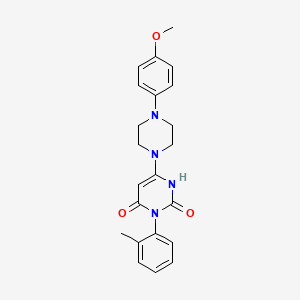
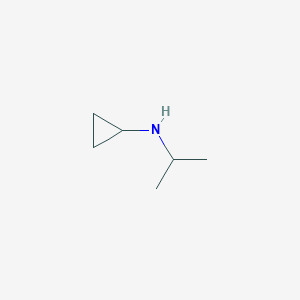
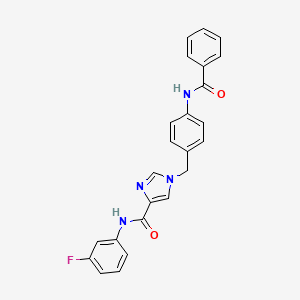
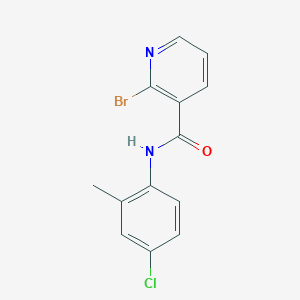
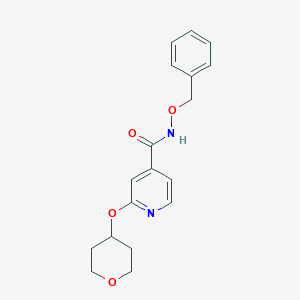
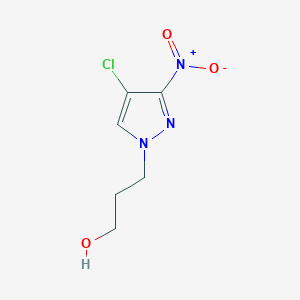
![N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2802277.png)
![3-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)
